5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one
CAS No.: 119240-82-3
Cat. No.: VC21338662
Molecular Formula: C20H20O5
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119240-82-3 |
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Molecular Formula | C20H20O5 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | (2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H20O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-9,18,21-23H,4,10H2,1-2H3/t18-/m0/s1 |
Standard InChI Key | CGKWSLSAYABZTL-SFHVURJKSA-N |
Isomeric SMILES | CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
SMILES | CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Canonical SMILES | CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Introduction
Chemical Identity and Structure
Licoflavanone belongs to the flavonoid class of plant secondary metabolites, specifically the flavanone subgroup. It is characterized by a 2-phenylchroman-4-one structure with hydroxyl groups at positions 5 and 7 of the A-ring, a hydroxyl group at position 4' of the B-ring, and a prenyl (3-methylbut-2-en-1-yl) group at position 3' of the B-ring .
The compound has the following key identifiers and properties:
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CAS Number: 119240-82-3
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Molecular Formula: C₂₀H₂₀O₅
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Molecular Weight: 340.4 g/mol
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IUPAC Name: (2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Physical and Chemical Properties
Licoflavanone possesses several distinctive physical and chemical properties that influence its biological activities:
The compound features a chiral center at C-2, giving it an S configuration. The presence of hydroxyl groups contributes to its antioxidant properties, while the prenyl group enhances its lipophilicity and membrane permeability .
Natural Sources and Occurrence
Licoflavanone has been identified in several plant species, with significant presence in:
In Glycyrrhiza glabra, Licoflavanone is primarily isolated from the leaves, while related flavonoids like Glabranin and Pinocembrin are also present in the same plant matrix . These plants have been traditionally used in various medicinal systems for treating inflammatory conditions, respiratory ailments, and digestive disorders, suggesting that compounds like Licoflavanone may contribute to their therapeutic effects.
Biological Activities
Anticancer Properties
Recent research has revealed Licoflavanone's significant anticancer potential across multiple cancer cell types. Studies on breast cancer cells have demonstrated that Licoflavanone exhibits superior antitumor activity compared to related flavanones Glabranin and Pinocembrin .
In MCF-7 (luminal breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, Licoflavanone demonstrated potent dose-dependent cytotoxicity with notable selectivity toward cancer cells versus non-tumorigenic MCF-10A breast epithelial cells . The compound was effective at 25 μM concentration in cancer cells while showing minimal toxicity to normal cells at the same dose .
A key finding regarding Licoflavanone's anticancer activity relates to its impact on cancer cell bioenergetics. Treatment with 25 μM Licoflavanone for 72 hours significantly decreased oxygen consumption rates linked to ATP production in both MCF-7 and MDA-MB-231 breast cancer cell lines . This suggests that Licoflavanone inhibits mitochondrial function in cancer cells, potentially through effects on F-type ATP synthase.
Additionally, Licoflavanone has demonstrated anticancer effects against human nasopharyngeal HK1 carcinoma cells through several mechanisms:
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Induction of apoptosis
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Blocking of the mTOR/PI3K/AKT signaling pathway
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Enhancement of caspase-3, caspase-8, caspase-9, and cleaved caspase-3 activities
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Increase in pro-apoptotic proteins (Bax and Bad)
Effects on Cancer Stem Cells
A particularly significant finding is Licoflavanone's ability to inhibit cancer stem cells (CSCs), which are implicated in tumor recurrence, metastasis, and therapy resistance. When MCF-7 and MDA-MB-231 cells were grown as mammospheres, treatment with 25 μM Licoflavanone effectively:
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Halted mammosphere formation
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Decreased expression of CSC markers including Snail, OCT4, SOX2, and NANOG
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Demonstrated greater efficacy in CSC inhibition compared to Glabranin and Pinocembrin
These findings suggest Licoflavanone could potentially address the challenging issue of cancer relapse by targeting the CSC population.
Anti-inflammatory Properties
Licoflavanone demonstrates potent anti-inflammatory activity through several mechanisms. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, Licoflavanone significantly reduced nitrite levels at 50 μM concentration without affecting cell viability .
The compound exerts its anti-inflammatory effects by:
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Decreasing pro-inflammatory cytokine levels
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Reducing cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression
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Modulating the nuclear factor kappa B/mitogen-activated protein kinases (NF-kB/MAPK) signaling pathway
Comparative studies have shown that Licoflavanone's anti-inflammatory activity is superior to that of Glabranin and Pinocembrin , highlighting its potential as a more effective anti-inflammatory agent.
Antioxidant Properties
Among the three flavanones isolated from Glycyrrhiza glabra leaves (Licoflavanone, Glabranin, and Pinocembrin), Licoflavanone exhibited the most potent antioxidant activity . This property likely derives from the presence of hydroxyl groups at positions 5, 7, and 4', which can neutralize free radicals and prevent oxidative damage.
Structure-Activity Relationships
Comparing Licoflavanone with structurally related flavanones provides insights into the molecular features responsible for its enhanced biological activities:
Compound | A-ring Substitution | B-ring Substitution | LogP | Relative Bioactivity |
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Licoflavanone | 5-OH, 7-OH | 4'-OH, 3'-prenyl | 4.019 | Highest |
Glabranin | 5-OH, 7-OH, 8-prenyl | None | 4.303 | Intermediate |
Pinocembrin | 5-OH, 7-OH | None | 2.843 | Lowest |
The superior bioactivity of Licoflavanone appears to stem from its unique structural features :
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The hydroxyl group at position 4' in the B-ring enhances antioxidant capacity
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The prenyl chain at position 3' improves lipophilicity, potentially enhancing membrane permeability
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The specific combination of these features appears optimal for interaction with cellular targets
This structure-activity relationship analysis suggests that both the number/position of hydroxyl groups and the presence/position of lipophilic substituents like prenyl groups significantly influence the biological activities of these flavanones.
Cell Motility and Metastasis Inhibition
Licoflavanone demonstrates significant inhibitory effects on cancer cell motility, which is crucial for preventing metastasis. In wound healing assays with MDA-MB-231 cells, 25 μM Licoflavanone treatment for 24 hours reduced "wound healing" more effectively than 50 μM Glabranin or Pinocembrin, indicating superior inhibition of cell motility .
The compound also modulates tumor-associated macrophages (TAMs), which play a key role in cancer progression and metastatic spread. Licoflavanone reduced the production of nitric oxide (NO) by RAW 264.7 macrophages activated by cancer cell-conditioned media more effectively than its structural analogs .
Molecular Mechanisms of Action
Effects on Signaling Pathways
Licoflavanone modulates multiple signaling pathways critical to cancer progression and inflammation:
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In cancer cells:
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In inflammatory conditions:
Effects on Cancer Cell Metabolism
Licoflavanone significantly impacts cancer cell bioenergetics, as demonstrated in studies using the Seahorse Extracellular Flux analyzer. Treatment of breast cancer cells with 25 μM Licoflavanone resulted in:
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Decreased oxygen consumption rate linked to ATP production
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Reduced basal respiration (particularly in MCF-7 cells)
These metabolic effects represent a significant mechanism by which Licoflavanone may exert its anticancer activity, as cancer cells typically have altered energy metabolism that supports their rapid proliferation and survival.
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